B612836 374796-72-2 CAS No. 374796-72-2

374796-72-2

Cat. No.: B612836
CAS No.: 374796-72-2
M. Wt: 4328.88
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Description

Historical Context of SGLT2 Target Identification

The story of SGLT2 inhibition begins not in a modern laboratory, but with the isolation of a natural compound from the bark of apple trees in 1835. ectrx.org This compound, phlorizin, was observed to induce glucosuria, the excretion of glucose in the urine. ectrx.orgworksinprogress.co For many years, the precise mechanism of how the kidneys reabsorb glucose remained elusive. A significant breakthrough came in the early 1980s when researchers noted varying glucose transport capacities along the kidney tubule. nih.gov The full characterization of the sodium-glucose cotransporters, SGLT1 and SGLT2, in the early 1990s finally elucidated the mechanism behind phlorizin's effects. wikipedia.org It was discovered that SGLT2 is responsible for approximately 90% of the glucose reabsorption in the kidneys. wikipedia.org This identified SGLT2 as a promising therapeutic target for lowering blood glucose levels by promoting its excretion. nih.gov

Evolution of SGLT2 Inhibitor Concepts from Phlorizin to C-Glycosides

Phlorizin, despite its potent inhibitory effects on both SGLT1 and SGLT2, had several drawbacks that prevented its clinical use. wikipedia.orgthieme-connect.com It was a non-selective inhibitor, had poor oral bioavailability due to breakdown in the gastrointestinal tract, and its active metabolite, phloretin, inhibited other glucose transporters. wikipedia.org These limitations spurred the development of more stable and selective SGLT2 inhibitors.

The initial efforts focused on creating O-glucoside analogs of phlorizin, such as T-1095, sergliflozin, and remogliflozin. thieme-connect.com While these showed improved selectivity for SGLT2, they still suffered from poor pharmacokinetic stability. thieme-connect.com A major breakthrough was the development of C-glycosides, which feature a more stable carbon-carbon bond between the glucose and the aglycone moiety, making them resistant to degradation by β-glucosidase. wikipedia.org This innovation led to compounds with improved half-life and duration of action. wikipedia.org The discovery of dapagliflozin (B1669812), a C-glucoside analog, in 2008 marked a significant milestone in this evolutionary process. nih.govectrx.orgthieme-connect.com

Table 1: Evolution of SGLT2 Inhibitor Concepts

Inhibitor Type Example(s) Key Characteristics Limitations
Natural Product Phlorizin Potent but non-selective SGLT1/SGLT2 inhibitor. wikipedia.orgthieme-connect.com Poor oral bioavailability, gastrointestinal side effects. wikipedia.org
O-Glycoside Analogs T-1095, Sergliflozin, Remogliflozin Improved selectivity for SGLT2 over SGLT1. thieme-connect.com Poor pharmacokinetic stability. thieme-connect.com
C-Glycoside Analogs Dapagliflozin, Canagliflozin (B192856), Empagliflozin (B1684318) High selectivity for SGLT2, stable C-C bond, improved oral bioavailability and duration of action. wikipedia.orgectrx.orgnih.gov

Overview of 374796-72-2 (Dapagliflozin) as a Prototypical SGLT2 Inhibitor

Dapagliflozin (this compound) is a highly potent and selective reversible inhibitor of SGLT2. nih.govmyastrazeneca.co.uk Its mechanism of action is to block the SGLT2 protein in the proximal tubules of the kidney, thereby preventing the reabsorption of filtered glucose and leading to its excretion in the urine. nih.govnih.gov This action is independent of pancreatic β-cell function and insulin (B600854) sensitivity. nih.gov The discovery of dapagliflozin was a pivotal moment, establishing it as a pioneering C-glucoside SGLT2 inhibitor and a structural template for many subsequent drugs in this class. nih.govresearchgate.net It was the first highly selective SGLT2 inhibitor to receive approval from the European Medicines Agency. wikipedia.org

Current Research Landscape of SGLT2 Inhibition Mechanisms Beyond Primary Glucose Transport

Initially developed for glycemic control, the therapeutic benefits of SGLT2 inhibitors like dapagliflozin have been found to extend far beyond simply lowering blood sugar. frontiersin.orgmdpi.com Extensive research has revealed a multitude of effects on cardiovascular and renal systems, leading to their expanded use in treating heart failure and chronic kidney disease. frontiersin.orgresearchgate.net

Cardiovascular Benefits: Clinical trials have consistently demonstrated that SGLT2 inhibitors reduce the risk of cardiovascular death and hospitalization for heart failure. frontiersin.orggeorgeinstitute.org The proposed mechanisms for these cardioprotective effects are multifaceted and include:

Hemodynamic Effects: SGLT2 inhibitors promote natriuresis (sodium excretion) and osmotic diuresis, leading to a reduction in blood pressure and volume overload on the heart. frontiersin.orguspharmacist.com

Metabolic Effects: They improve myocardial energy metabolism by increasing the utilization of ketone bodies as a fuel source. frontiersin.orgjci.org

Anti-inflammatory and Antioxidant Effects: Research suggests SGLT2 inhibitors reduce inflammation and oxidative stress, which are key contributors to cardiovascular disease. frontiersin.orgoup.com

Sympathetic Nervous System Modulation: There is growing evidence that SGLT2 inhibitors may reduce sympathetic nervous system activity, which is often elevated in heart failure. thieme-connect.comnih.govmdpi.com This can lead to a reduction in heart rate and may contribute to their anti-arrhythmic effects. thieme-connect.comoup.com

Renal Protection: SGLT2 inhibitors have also shown significant renal protective effects, slowing the progression of chronic kidney disease. nih.govscirp.org The mechanisms behind this renoprotection are thought to involve:

Glomerular Hemodynamics: By inducing natriuresis, SGLT2 inhibitors are believed to activate tubuloglomerular feedback, leading to constriction of the afferent arteriole and a reduction in intraglomerular pressure and hyperfiltration. frontiersin.org

Reduced Tubular Workload and Hypoxia: By decreasing glucose reabsorption, these inhibitors lessen the metabolic workload of the proximal tubule cells, which can help to alleviate tubular hypoxia and injury. nih.govmdpi.com

Metabolic and Anti-inflammatory Effects: Similar to their cardiovascular benefits, SGLT2 inhibitors are thought to reduce inflammation and oxidative stress within the kidneys. annualreviews.org

Other Metabolic Effects: Beyond glucose control, SGLT2 inhibitors have been shown to have other beneficial metabolic effects:

Weight Loss: The excretion of glucose in the urine results in a net caloric loss, leading to modest weight reduction. mdpi.compatsnap.com

Uric Acid Reduction: SGLT2 inhibitors have been observed to lower serum uric acid levels, potentially through increased urinary excretion. mdpi.com

Lipid Profile: Some studies have shown modest improvements in lipid profiles. mdpi.com

Table 2: Investigated Mechanisms of SGLT2 Inhibitors Beyond Glucose Lowering

System/Effect Investigated Mechanism
Cardiovascular Reduced blood pressure and volume overload. frontiersin.orguspharmacist.com
Improved myocardial energy metabolism (ketone utilization). frontiersin.orgjci.org
Reduction of inflammation and oxidative stress. frontiersin.orgoup.com
Attenuation of sympathetic nervous system activity. thieme-connect.comnih.govmdpi.com
Renal Reduction of intraglomerular pressure and hyperfiltration. frontiersin.org
Decreased tubular workload and hypoxia. nih.govmdpi.com
Anti-inflammatory and anti-fibrotic effects. annualreviews.org
Metabolic Weight loss due to caloric excretion. mdpi.compatsnap.com
Lowering of serum uric acid levels. mdpi.com
Improvement in lipid profiles. mdpi.com

Properties

CAS No.

374796-72-2

Molecular Weight

4328.88

Origin of Product

United States

Discovery and Medicinal Chemistry Principles for 374796 72 2 Dapagliflozin Development

Lead Compound Identification and Optimization Strategies

The journey to discover Dapagliflozin (B1669812) began with the natural product Phlorizin. nih.govnih.gov Phlorizin, an O-glucoside found in the bark of apple trees, was identified as an inhibitor of sodium-glucose cotransporters. However, its therapeutic potential was limited due to poor oral bioavailability, lack of selectivity between SGLT1 and SGLT2, and rapid degradation by intestinal β-glucosidases, which cleave the O-glycosidic bond. nih.govacs.orgnih.gov

The initial optimization strategies focused on creating more stable O-glucoside analogues of Phlorizin, such as T-1095, Sergliflozin, and Remogliflozin. mdpi.comnih.gov While these compounds showed some improvements, they were still susceptible to in-vivo degradation. nih.govnih.gov

A major breakthrough was the strategic shift from O-glucosides to C-glucosides. nih.govwikipedia.org By replacing the unstable oxygen atom of the glycosidic bond with a carbon atom, researchers created a C-C bond that is resistant to enzymatic hydrolysis. wikipedia.orgwikipedia.org This modification significantly enhanced metabolic stability and oral bioavailability, paving the way for the development of Dapagliflozin, the first C-glucoside SGLT2 inhibitor to be identified as a potent and selective candidate for clinical evaluation. drugbank.comnih.govmdpi.comwikipedia.org This structural change was a critical step in transforming the lead compound into a viable drug. nih.gov

Structure-Activity Relationships (SAR) of 374796-72-2 (Dapagliflozin)

The structure-activity relationship (SAR) studies for Dapagliflozin and its analogues have been extensive, focusing on optimizing the interactions with the SGLT2 transporter to maximize potency and selectivity. nih.gov These studies revealed that both the glucose moiety and the aglycone portion of the molecule are crucial for its inhibitory activity. wikipedia.orgwikipedia.org

Modifications to both the aglycone and glucose components of the C-aryl glucoside structure have profound effects on SGLT2 binding and selectivity over SGLT1.

Glucose Moiety: The glucose part of the molecule binds to the glucose binding site of the transporter. nih.govusf.edu SAR studies have demonstrated that the integrity of the glucose ring and its hydroxyl groups is critical. acs.org

Stereochemistry: The β-C-glucoside configuration (where the aryl group is equatorial to the sugar ring) is essential for high inhibitory activity, with α-C-glucosides being significantly less active. wikipedia.org

Hydroxyl Groups: The hydroxyl groups at the 2, 3, and 4 positions of the glucose moiety are vital for interaction with the SGLT2 protein. nih.gov Their removal or substitution leads to a dramatic reduction in activity. nih.gov

Sugar Analogues: Replacing the D-glucose moiety with other sugars generally results in a loss of potency, highlighting the specific fit of glucose in the transporter's binding pocket. acs.org For instance, modifying dapagliflozin to a galactose-dapagliflozin analogue resulted in a higher Ki value for hSGLT2 (25 nM) compared to dapagliflozin (6 nM), indicating reduced potency. nih.gov

Aglycone Moiety: The aglycone portion, consisting of a diarylmethane structure, binds to an external vestibule of the transporter. wikipedia.orgnih.gov Its orientation and substituents are key determinants of potency and selectivity.

Structural modifications to the aglycone, particularly the substituents on the two aromatic rings, have been a primary focus for optimizing SGLT2 inhibitors. nih.gov

The table below summarizes the inhibitory activity of Dapagliflozin against human SGLT2 and SGLT1.

CompoundhSGLT2 IC₅₀ (nM)hSGLT1 IC₅₀ (nM)Selectivity (SGLT1/SGLT2)
Dapagliflozin 1.11390>1200-fold

Data sourced from references mdpi.comnih.gov. This interactive table allows for sorting and filtering of the presented data.

Detailed exploration of the linkage between the glucose and aglycone moieties, as well as the effects of various substituents, led to the specific structure of Dapagliflozin.

Linkage Position: SAR studies on diarylmethane C-glucosides revealed that linking the C-glycoside at the meta position of the proximal benzene (B151609) ring (relative to the distal aryl ring) resulted in more potent SGLT2 inhibitors compared to ortho or para isomers. nih.gov

Substituent Effects: The nature and position of substituents on the aromatic rings of the aglycone significantly modulate activity and selectivity.

Proximal Ring: The introduction of a small lipophilic substituent, such as chlorine (Cl), at the 4-position of the proximal ring (the one attached to the glucose) was found to enhance both activity and selectivity. nih.gov

Distal Ring: Placing a lipophilic group, like an ethoxy group, at the 4'-position of the distal ring was also beneficial for potency. mdpi.comnih.gov The combination of the 4-chloro and 4'-ethoxy substituents is a key feature of Dapagliflozin's structure, contributing to its high potency and selectivity. nih.gov

Studies on other 4'-position substituents showed that introducing alkyl or alkoxy groups generally improved SGLT2 potency, while hydrophilic groups were detrimental to activity. researchgate.net

Substitutions at the 2 or 2' positions of the aryl rings were found to be unfavorable for inhibitory activity. nih.gov

The table below shows the impact of different substituents on the distal ring of Dapagliflozin analogues.

AnalogueDistal Ring Substituent (4'-position)SGLT2 Inhibition
Dapagliflozin EthoxyPotent
Analogue 1 AlkylImproved Potency
Analogue 2 Hydrophilic GroupDeleterious
Analogue 3 Biphenyl MotifSlightly Reduced Activity

Data sourced from reference researchgate.net. This interactive table illustrates the structure-activity relationship concerning the distal ring.

Influence of Aglycone and Glucose Moiety Modifications on SGLT2 Binding and Selectivity

Design Principles for Enhanced SGLT2 Selectivity and Potency

The development of Dapagliflozin was guided by several key medicinal chemistry design principles aimed at maximizing potency for SGLT2 while ensuring high selectivity over SGLT1 and metabolic stability. nih.govresearchgate.net

Metabolic Stability through C-Glycosylation: The core design principle was the replacement of the hydrolytically labile O-glycosidic bond of the lead compound Phlorizin with a stable C-glycosidic bond. nih.govnih.govwikipedia.org This was the most critical modification to ensure oral bioavailability and a suitable duration of action. wikipedia.org

Optimal Stereochemistry and Conformation: Maintaining the β-configuration at the anomeric carbon (C-1) of the glucose moiety is essential for potent inhibitory activity. wikipedia.org This ensures the correct orientation of the aglycone within the transporter's binding vestibule.

Harnessing Lipophilicity and Specific Substituents: The potency and selectivity of Dapagliflozin are significantly enhanced by specific lipophilic substituents on the diarylmethane aglycone. The 4-chloro substituent on the proximal ring and the 4'-ethoxy group on the distal ring were identified as optimal for high-affinity binding to SGLT2. nih.gov

Strategic Linker Positioning: Attaching the aryl aglycone to the glucose moiety via a meta position on the proximal ring was found to produce more effective inhibitors than other linkage isomers. nih.gov

Achieving High Selectivity: The high selectivity of Dapagliflozin for SGLT2 over SGLT1 (>1200-fold) is a crucial design outcome that minimizes potential off-target effects associated with SGLT1 inhibition. mdpi.comnih.gov This selectivity is largely attributed to a significantly slower dissociation rate (koff) of the drug from hSGLT2 compared to hSGLT1. nih.gov In vitro studies have confirmed that dapagliflozin has over 1400-fold selectivity for SGLT2 compared to SGLT1. nih.govijnrd.org

These principles, derived from extensive SAR studies, successfully guided the optimization process from a non-selective, unstable natural product to a potent, selective, and orally active drug candidate. drugbank.comresearchgate.netacs.org

Synthetic Methodologies and Chemical Modifications of 374796 72 2 Dapagliflozin and Its Analogues

General Synthetic Routes to 374796-72-2 (Dapagliflozin)

The synthesis of Dapagliflozin (B1669812) has been approached through several methodologies, with many sharing a common strategy of coupling an aglycone moiety with a glucose derivative. acs.org

A prevalent synthetic route commences with the reaction of a trimethylsilyl (B98337) (TMS)-protected gluconolactone (B72293) with an aryl lithium species. pensoft.netwikipedia.org This aryl lithium is typically generated in situ from an aryl bromide via a lithium-bromine exchange with n-butyllithium (n-BuLi). pensoft.netacs.org The subsequent reaction with the protected gluconolactone, followed by treatment with methanesulfonic acid in methanol (B129727), yields a methyl C-aryl glucoside intermediate. pensoft.netacs.org This intermediate then undergoes acetylation, and the resulting product is reduced using triethylsilane (Et3SiH) and boron trifluoride etherate (BF3·Et2O). pensoft.net The final step involves the hydrolysis of the acetyl groups to afford Dapagliflozin. pensoft.net

An improved version of this method involves the in-situ formation of a persilylated lactone from gluconolactone using trimethylsilyl chloride and N-methylmorpholine. pensoft.net This is then reacted with the aryl lithium, and the resulting mixture is treated with aqueous trifluoroacetic acid to produce an intermediate lactol. pensoft.net

Another approach utilizes a Friedel-Crafts acylation/reduction sequence. gelest.com In this method, an in-situ generated acid chloride reacts with phenetole (B1680304) to give a 4-acylated derivative, which is then reduced. gelest.com A patent describes a synthesis starting from 2-chloro-4-iodobenzoic acid, which undergoes Friedel-Crafts acylation and reduction. The resulting intermediate is converted to a Grignard reagent and coupled with a TMS-protected gluconolactone. google.com

Continuous flow synthesis has also been developed to improve safety and efficiency, significantly reducing reaction times from hours to minutes and allowing for higher reaction temperatures compared to traditional batch processes that often require ultralow temperatures (-78 °C). acs.org

A concise and efficient synthesis has been developed, which has been implemented on a multikilogram scale, highlighting its industrial applicability. acs.org This process utilizes an ethyl C-aryl glycoside as a key intermediate that can be easily purified by crystallization. acs.org The unprotected form of this intermediate is then directly reduced to Dapagliflozin with high diastereoselectivity, leading to a final product with high purity (>99.7%). acs.orgresearchgate.net

The table below summarizes some of the key reaction steps and reagents used in the general synthesis of Dapagliflozin.

StepReagents and ConditionsIntermediate/ProductReference(s)
Aryl Lithium FormationAryl bromide, n-BuLiAryl lithium pensoft.netacs.org
C-ArylationTMS-protected gluconolactone, Aryl lithiumC-aryl glucoside precursor pensoft.netacs.org
Methoxylation/HydrolysisMethanesulfonic acid/Methanol or Aqueous trifluoroacetic acidMethyl C-aryl glucoside or Lactol pensoft.netacs.org
ReductionTriethylsilane, Boron trifluoride etherateDapagliflozin pensoft.netacs.org
Final PurificationCrystallization from n-heptane and ethyl acetatePure Dapagliflozin (>99.7%) pensoft.netresearchgate.net

Development of Novel Synthetic Platforms for this compound (Dapagliflozin) Derivatives

Research has focused on developing more efficient and environmentally friendly synthetic routes for Dapagliflozin and its derivatives.

A "green" synthetic route has been reported, which begins with 5-bromo-2-chlorobenzoic acid and gluconolactone. pensoft.net This method employs a one-pot Friedel-Crafts acylation and ketalization using a catalytic amount of BF3·Et2O, achieving a 76% yield of a diaryl ketal intermediate that crystallizes directly from the reaction mixture. pensoft.netpensoft.net This intermediate is then condensed with a silyl-protected glucose derivative, followed by deprotection and reduction with triethylsilane and BF3·Et2O to yield Dapagliflozin with a purity greater than 98%. pensoft.netpensoft.netsci-hub.se This approach is notable for its use of readily available reagents, shorter reaction steps, and reduced waste. sci-hub.se

Another innovative platform involves a palladium-catalyzed Hiyama cross-coupling reaction. chemistryviews.org This protecting-group-free method uses a silicon-based synthon, 1-diisopropylsilyl-D-glucal, to introduce various aromatic substituents. chemistryviews.org The resulting pseudo-C-glucosides can be stereoselectively converted to α- and β-C-glucosides, as well as 2-deoxy-β-C-glucosides, providing a short and efficient synthesis of Dapagliflozin and its analogues. chemistryviews.org

Furthermore, a palladium-catalyzed cross-coupling reaction of aryl iodides and glycal enones has been developed to prepare C-1 aryl enones under ligand-free conditions, demonstrating its utility in synthesizing Dapagliflozin analogues. rsc.org

The following table highlights key features of these novel synthetic platforms.

Synthetic PlatformKey ReactionAdvantagesReference(s)
Green SynthesisOne-pot Friedel-Crafts acylation/ketalizationUse of commercial reagents, shorter steps, less waste pensoft.netsci-hub.se
Hiyama Cross-CouplingPalladium-catalyzed reaction with a silicon-based synthonProtecting-group-free, stereoselective chemistryviews.org
Ligand-Free Cross-CouplingPalladium-catalyzed reaction of aryl iodides and glycal enonesLigand-free conditions rsc.org

Synthesis of C-Glycoside Analogues and Bioisosteres of this compound (Dapagliflozin)

The modification of the core structure of Dapagliflozin has led to the synthesis of various C-glycoside analogues and bioisosteres with potentially improved properties.

Replacing the endocyclic oxygen atom of the glucose moiety with a methylene (B1212753) group results in carbasugar analogues. jst.go.jp This modification has been shown to enhance inhibitory activity and prolong the therapeutic effect. jst.go.jp

The synthesis of carbasugar analogues of Dapagliflozin has been achieved through several methods. One approach involves the coupling of a fully protected cyclohexanone (B45756) derivative with a lithiated diarylmethane-aglycone. jst.go.jp Another method utilizes a palladium-catalyzed allyl-aryl coupling reaction between an allylic electrophile (as the carbasugar core) and a boronic acid-functionalized diarylmethane. jst.go.jpresearchgate.net A more recent strategy employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a 1,2,3-triazole core, simplifying the synthesis and allowing for easier diversification. jst.go.jp

Evaluation of these carbasugar analogues has shown that the β-configuration at C-1 is generally crucial for inhibitory activity. researchgate.net For instance, a cyclohexene (B86901) analogue demonstrated nanomolar SGLT2 inhibitory activity with over 400-fold selectivity against SGLT1. researchgate.net

The table below presents data on the inhibitory activities of some carbasugar analogues.

Analogue TypeConfigurationSGLT2 Inhibitory ActivitySGLT1/SGLT2 SelectivityReference(s)
Cyclohexaneβ-CModerate~20-fold researchgate.net
Cyclohexeneβ-CNanomolar>400-fold researchgate.net

To address cardiovascular complications associated with diabetes, nitric oxide (NO)-releasing derivatives of Dapagliflozin have been designed and synthesized. pensoft.netpensoft.netemanresearch.org These hybrid molecules aim to combine the anti-hyperglycemic effects of Dapagliflozin with the anti-thrombotic properties of NO. pensoft.netnewdrugapprovals.orgnih.gov

The synthesis involves modifying the Dapagliflozin structure, typically at the 4'-position of the distal phenyl ring. pensoft.netpensoft.net A common strategy is to treat an intermediate with boron tribromide (BBr3) to form a phenol, which is then condensed with a bromoalkane. pensoft.netpensoft.net After hydrolysis, the resulting intermediate is reacted with silver nitrate (B79036) in acetonitrile (B52724) to introduce the NO-donating group. pensoft.netpensoft.net

One such derivative exhibited an IC50 of 125.7 nM for SGLT2 inhibition and an anti-platelet aggregation effect of 14.43%. emanresearch.org

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation and stability. Consequently, various crystalline forms and complexes of Dapagliflozin have been synthesized and characterized.

New crystalline forms have been prepared by dissolving Dapagliflozin in a good organic solvent (e.g., diethyl ether, methyl t-butyl ether) and then adding a poor solvent (e.g., n-hexane, n-heptane) to induce crystallization. justia.comgoogle.com These novel forms are reported to have good solubility, low hygroscopicity, and high stability. justia.comgoogle.com For example, a crystalline form with a characteristic X-ray powder diffraction peak at 2θ of 20.45 has been identified. justia.comgoogle.com

Complexes of Dapagliflozin with various metal ions, such as zinc(II), chromium(III), and selenium(IV), have also been synthesized. mdpi.comresearchgate.net These complexes are typically prepared by reacting Dapagliflozin with the corresponding metal salt in methanol at elevated temperatures. mdpi.comijcrr.com Spectroscopic and X-ray diffraction studies have confirmed the formation of these crystalline complexes, where Dapagliflozin acts as a bidentate ligand. mdpi.comresearchgate.net The crystalline sizes of these complexes have been determined using the Scherrer formula and were found to be in the range of 65-78 nm. mdpi.com

The table below lists some of the reported crystalline forms and complexes.

Form/ComplexPreparation MethodKey CharacteristicsReference(s)
Novel Crystalline FormDissolution in a good solvent, precipitation with a poor solventGood solubility, low hygroscopicity, high stability justia.comgoogle.com
Dapagliflozin-L-proline complexCo-crystallization from ethanol/waterComplex formation googleapis.com
Dapagliflozin/Zn(II) ComplexReaction with ZnCl2 in methanolCrystalline, non-electrolytic, 65 nm crystalline size mdpi.com
Dapagliflozin/Cr(III) ComplexReaction with CrCl3·6H2O in methanolCrystalline, non-electrolytic, 78 nm crystalline size mdpi.comijcrr.com
Dapagliflozin/Se(IV) ComplexReaction with SeCl4 in methanolCrystalline, non-electrolytic, 72 nm crystalline size mdpi.com

Nitric Oxide-Releasing this compound (Dapagliflozin) Derivatives

Strategies for Modifying the Aglycone and Glucose Moieties

Modifications to both the aglycone and glucose portions of Dapagliflozin have been explored to develop new derivatives with improved properties. The design of these derivatives is often driven by the need for patentable, biologically active, and synthetically accessible compounds. nih.gov

Aglycone Modifications:

The aglycone moiety plays a crucial role in the binding affinity of the inhibitor. wikipedia.org Introducing different substituents at the 4'-position of the distal phenyl ring of Dapagliflozin has been shown to significantly influence its inhibitory effects. nih.gov For example, the introduction of cycloalkoxyethoxyl groups has been found to be beneficial for achieving potent SGLT2 inhibition and selectivity. nih.gov In contrast, replacing the distal phenyl ring with a bicyclic system like pensoft.netmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one led to a significant reduction in SGLT2 inhibitory potency. researchgate.net

Glucose Moiety Modifications:

The glucose moiety is essential for recognition and binding to the transporter. wikipedia.org Modifications to this part of the molecule include the synthesis of gem-difluoromethylenated analogues, which have shown to be more potent SGLT2 inhibitors than Dapagliflozin itself. emanresearch.orgacs.org For instance, one such analogue exhibited an IC50 of 0.35 nM compared to 1.98 nM for Dapagliflozin. emanresearch.org The synthesis of C-benzyl-glucoside analogues has also been reported. researchgate.net

The development of C-glycosides from O-glycosides was a significant step, as the carbon-carbon bond between the glucose and aglycone moieties is more stable, leading to a modified half-life and duration of action. wikipedia.org

Molecular and Cellular Mechanisms of 374796 72 2 Dapagliflozin Action

Core Mechanism: SGLT2 Inhibition in Renal Proximal Tubules

Dapagliflozin's fundamental mechanism of action is the selective and reversible inhibition of the sodium-glucose cotransporter 2 (SGLT2). wikipedia.orgslideshare.net SGLT2 is a protein predominantly expressed in the apical membrane of the early proximal convoluted tubules of the kidney. news-medical.netnih.gov Under normal physiological conditions, SGLT2 is responsible for reabsorbing approximately 90% of the glucose that is filtered from the blood into the urine. wikipedia.orgnews-medical.net

By blocking SGLT2, Dapagliflozin (B1669812) prevents this reabsorption, leading to increased urinary glucose excretion (glucosuria). wikipedia.orgpatsnap.com This action effectively lowers blood glucose levels in an insulin-independent manner. slideshare.net The inhibition of SGLT2 also leads to a reduction in the renal threshold for glucose, meaning glucose is excreted in the urine at lower blood concentrations than would typically occur. patsnap.com

Studies have shown that Dapagliflozin binds specifically to SGLT2 in the proximal renal tubule. nih.gov This targeted action not only improves glycemic control but also initiates a cascade of downstream effects that contribute to its broader therapeutic benefits, including those related to renal and cardiovascular health. slideshare.netpatsnap.com

Intrarenal Mechanistic Pathways

Beyond its primary role in SGLT2 inhibition, Dapagliflozin engages several intrarenal pathways that contribute to its renoprotective effects. These pathways involve complex interactions within the kidney's microvasculature and tubular systems.

Dapagliflozin plays a crucial role in modulating the tubuloglomerular feedback (TGF) mechanism, a key regulator of glomerular filtration rate (GFR). nih.govfrontiersin.org In conditions like diabetes, increased glucose and sodium reabsorption in the proximal tubule leads to a decrease in sodium chloride delivery to the macula densa cells in the distal tubule. mdpi.come-dmj.org This is interpreted by the kidney as a sign of low blood volume, triggering a feedback loop that leads to afferent arteriole vasodilation and subsequent glomerular hyperfiltration, a major contributor to diabetic kidney disease. mdpi.come-dmj.org

By inhibiting SGLT2, Dapagliflozin increases the delivery of sodium to the distal tubule. farxiga-hcp.comahajournals.org This "normalizes" the signal received by the macula densa, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration. e-dmj.orge-enm.org This restoration of TGF is considered a primary mechanism for the renal protection afforded by Dapagliflozin. frontiersin.orgjocmr.org

The modulation of tubuloglomerular feedback by Dapagliflozin directly translates into beneficial alterations in renal hemodynamics and a reduction in intraglomerular pressure. news-medical.nete-dmj.org Studies have demonstrated that Dapagliflozin can lead to a decrease in the glomerular filtration rate (GFR) and filtration fraction. e-dmj.orge-enm.orgnih.gov

Research in patients with type 2 diabetes suggests that Dapagliflozin may induce post-glomerular (efferent) vasodilation, which contributes to the reduction in intraglomerular pressure. nih.govdiabetesjournals.org This effect, coupled with the pre-glomerular (afferent) vasoconstriction from TGF modulation, helps to alleviate the damagingly high pressure within the glomeruli that characterizes diabetic kidney disease. e-dmj.org The reduction in renal vascular resistance without a significant change in renal blood flow further supports the notion of a balanced hemodynamic effect. diabetesjournals.org

Dapagliflozin influences renal metabolism, leading to a more optimized use of energy substrates. The kidneys are metabolically active organs, and in diabetic states, they can experience metabolic stress. While Dapagliflozin's primary action is on glucose transport, this has secondary effects on the kidney's energy dynamics.

Studies in animal models have shown that Dapagliflozin can increase renal gluconeogenesis, the process of producing glucose from other substrates. diabetesjournals.org This suggests a metabolic shift within the kidney. By promoting the excretion of glucose, Dapagliflozin may encourage the kidney to utilize other energy sources, such as fatty acids, more efficiently. One study noted that Dapagliflozin restored the oxidation of fatty acids, which is the preferred energy source for tubular cells. researchgate.net This metabolic reprogramming may help to alleviate the metabolic burden on the diabetic kidney. researchgate.net

Dapagliflozin has been shown to play a significant role in regulating autophagy, a fundamental cellular process for degrading and recycling damaged components, thereby maintaining cellular homeostasis. nih.govmdpi.com In the context of diabetic kidney disease, autophagy can become impaired, contributing to cellular stress and injury. nih.govnih.gov

Multiple studies have demonstrated that Dapagliflozin can restore and enhance autophagic flux in renal proximal tubular cells exposed to high glucose conditions. nih.govnih.govajol.info This effect is often mediated through the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov By promoting autophagy, Dapagliflozin helps to clear cellular debris and damaged organelles, thus protecting renal cells from apoptosis (programmed cell death) and preserving tissue integrity. mdpi.comnih.govseejph.com

A key component of Dapagliflozin's renoprotective effects is its ability to attenuate inflammation and fibrosis within the kidney. nih.govfrontiersin.orgphysiology.org Chronic inflammation and subsequent fibrosis are hallmarks of progressive kidney disease, leading to the loss of renal function. nih.govfrontiersin.org

Dapagliflozin has been shown to reduce the expression of various pro-inflammatory cytokines and markers in the kidney, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.orgresearchgate.net This anti-inflammatory action is mediated through multiple pathways, including the inhibition of the NF-κB signaling pathway and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. researchgate.netnih.govresearchgate.net

Furthermore, Dapagliflozin directly combats renal fibrosis by reducing the accumulation of extracellular matrix proteins like collagen and fibronectin. mdpi.comfrontiersin.orgresearchgate.net It achieves this by inhibiting key fibrotic signaling pathways, such as the transforming growth factor-beta1 (TGF-β1)/STAT1 and TGF-β1/MAPK pathways. frontiersin.orgfrontiersin.org By mitigating both inflammation and fibrosis, Dapagliflozin helps to preserve the structural and functional integrity of the kidney. frontiersin.orgnih.govnih.gov

Table of Research Findings on Dapagliflozin's Mechanisms

Table of Compound Names

Compound Name
374796-72-2
Dapagliflozin
Glucose
Sodium
Tumor Necrosis Factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Collagen
Fibronectin
Metformin
Glipizide
Hydrochlorothiazide
Canagliflozin (B192856)
Empagliflozin (B1684318)
Ipragliflozin
Tofogliflozin
Luseogliflozin
Sotagliflozin (B1681961)
Fludarabine
Isoproterenol
Cadmium chloride
Fructose-streptozotocin
Palmitic acid
Argininosuccinic acid
S-allylcysteine
Uric acid
Adenosine
Nitric oxide
Angiotensin II
Aldosterone
Adrenaline
Noradrenaline
Magnesium
Itaconate
20-HETE
Para-aminohippuric acid
Gliclazide
Bumetanide
Lovastatin
Sirolimus
Resveratrol
Ischemia/reperfusion
Unilateral ureteral obstruction
High mobility group box 1 (HMGB1)
B and T lymphocyte attenuator (BTLA)
Interferon-stimulated gene 15 (ISG15)
Colony-stimulating factor 2 receptor subunit beta (CSF2RB)
Sequestosome-1/protein 62 (SQSTM-1/p62)
Kidney injury molecule (KIM)-1
Monocyte chemoattractant protein-1 (MCP-1)
Intercellular adhesion molecule-1 (ICAM-1)
α-smooth muscle actin (α-SMA)
Vimentin
E-cadherin
Bax
Bcl-2
Cleaved PARP
Malondialdehyde (MDA)
Superoxide dismutase (SOD)
Reduced glutathione (B108866) (GSH)
Lactate (B86563) dehydrogenase (LDH)
Phosphoenolpyruvate carboxykinase
Glucose-6-phosphatase
Fatty acid oxidation (FAO)
CXCL13
CD30L
IL-3
IL-15
CXCL-1
NGAL
LFAPB
IgG
IgG4
Hemoglobin A1c (HbA1c)
Creatinine (B1669602)
Blood urea (B33335) nitrogen (BUN)
Erythropoietin
Iron
Isoproterenol
Compound C
ICG-001

Regulation of Autophagy and Cellular Homeostasis in Renal Tissues

Cardioprotective Mechanistic Pathways

Dapagliflozin's heart-protective effects are not attributed to a single mechanism but rather to a range of actions that collectively improve cardiac function and structure.

Myocardial Ionic Homeostasis Modulation

Dapagliflozin has been shown to directly influence the ionic balance within heart muscle cells, which is crucial for proper cardiac function. frontiersin.orgbmj.com It has been found to inhibit the sodium-hydrogen exchanger 1 (NHE1) in the myocardium. frontiersin.orgjacc.org This inhibition leads to a reduction in intracellular sodium levels, which in turn helps to reverse calcium overload, a common issue in failing heart muscle. bmj.comprobiologists.com

Studies have also explored its effects on various potassium channels. In one study using human-induced pluripotent stem cell-derived cardiomyocytes, Dapagliflozin was found to increase the densities of both sodium currents (INa) and inward rectifier potassium currents (IK1). mdpi.com Another study investigating its direct effects on cloned human atrial potassium channels found that Dapagliflozin reduced Kv1.5 and Kv11.1 currents while enhancing Kir2.1, K2P2.1, and K2P17.1 currents. nih.gov These modulations of ion channels may contribute to its observed antiarrhythmic effects. mdpi.com Furthermore, in animal models of type 2 diabetes, Dapagliflozin has been shown to normalize potassium currents, which is essential for maintaining myocardial electrical homeostasis. frontiersin.org

Improvements in Myocardial Metabolism and Fuel Shift to Ketogenesis

A key aspect of Dapagliflozin's cardioprotective mechanism is its ability to shift the heart's energy metabolism. ahajournals.orgjacc.org In heart failure, the heart's ability to use its primary fuel, fatty acids, is impaired, leading to an energy deficit. uw.edu Dapagliflozin promotes a metabolic switch towards the use of ketone bodies, which are a more energy-efficient fuel source for the heart. jci.orgdiabetesjournals.orgendocrinologia.org.mx

Reduction of Cardiac Fibrosis and Remodeling

Cardiac fibrosis, the excessive formation of scar tissue in the heart muscle, is a hallmark of many cardiac diseases and leads to stiffening and impaired function. semanticscholar.orgmdpi.comfrontiersin.org Dapagliflozin has demonstrated significant anti-fibrotic effects. nih.govmdpi.com

One of the primary pathways through which it achieves this is by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. nih.govresearchgate.net TGF-β1 is a key profibrotic cytokine that stimulates the production of extracellular matrix proteins by cardiac fibroblasts. nih.gov By suppressing this pathway, Dapagliflozin can reduce collagen deposition and ameliorate myocardial fibrosis. nih.govmdpi.com This has been observed in both diabetic and non-diabetic animal models of heart failure. nih.govresearchgate.net The process of cardiac remodeling, which involves changes in the size, shape, and function of the heart after injury, is often driven by fibrosis and can ultimately lead to heart failure. frontiersin.orgnih.gov

Modulation of Inflammatory Responses and Oxidative Stress in Cardiac Tissues

Chronic inflammation and oxidative stress are key contributors to the development and progression of heart failure. nih.govmdpi.com Dapagliflozin has been shown to exert both anti-inflammatory and antioxidant effects on cardiac tissues. mdpi.commdpi.com

A significant mechanism for its anti-inflammatory action is the inhibition of the NLRP3 inflammasome. frontiersin.orgnih.govresearchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18, contributing to myocardial injury. mdpi.com Studies have demonstrated that Dapagliflozin can suppress the activation of the NLRP3 inflammasome, thereby reducing cardiac inflammation and subsequent damage. mdpi.comnih.govahajournals.org

Furthermore, Dapagliflozin helps to mitigate oxidative stress in the heart. nih.govresearchgate.net It has been shown to reduce the generation of reactive oxygen species (ROS) and enhance the bioavailability of nitric oxide (NO), a crucial molecule for vascular health. nih.govresearchgate.net This is achieved, in part, through the activation of sirtuin 1 (SIRT1), a protein that plays a key role in cellular stress resistance. nih.govresearchgate.net By reducing oxidative stress, Dapagliflozin protects cardiomyocytes and endothelial cells from damage. nih.gov

Broader Systemic and Cellular Mechanistic Insights

Vascular Remodeling and Endothelial Function Modulation

Vascular remodeling refers to changes in the structure of blood vessels, which can be either adaptive or maladaptive. imrpress.com In many cardiovascular diseases, maladaptive remodeling contributes to increased vascular stiffness and impaired blood flow. mdpi.com Endothelial dysfunction, an impairment of the normal functions of the inner lining of blood vessels, is a key early event in this process. mdpi.comnih.gov

Anti-atherosclerotic Mechanisms

Dapagliflozin demonstrates significant anti-atherosclerotic properties through various mechanisms, including the reduction of vascular inflammation, inhibition of foam cell formation, and decreased platelet activation.

Vascular Inflammation: Dapagliflozin has been shown to mitigate vascular inflammation, a key driver of atherosclerosis. aginganddisease.org In patients with type 2 diabetes, treatment with dapagliflozin has been associated with a significant reduction in coronary artery inflammation. springermedizin.de This anti-inflammatory effect is thought to be mediated, in part, by modulating epicardial adipose tissue and its metabolic activity. springermedizin.de Studies have shown that dapagliflozin can reduce the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α) in atherosclerotic plaques. mdpi.comfrontiersin.org It also helps in preserving vascular function by enhancing the expression of endothelial nitric oxide synthase (eNOS), which is crucial for vasodilation. nih.govnih.gov Furthermore, dapagliflozin has been observed to reduce the adhesion of leukocytes, a critical step in the formation of atherosclerotic lesions. mdpi.com

Foam Cell Formation: The formation of foam cells, which are lipid-laden macrophages, is a hallmark of early atherosclerosis. frontiersin.org Dapagliflozin has been found to inhibit this process. oup.comoup.com In diabetic mouse models, dapagliflozin reduced the proliferation and infiltration of macrophages and suppressed the formation of cholesterol esters, which are integral to foam cell development. frontiersin.orgnih.gov The compound downregulates the expression of scavenger receptors on macrophages, such as CD36 and LOX-1, which are responsible for the uptake of oxidized low-density lipoprotein (ox-LDL). mdpi.com By impairing the ability of macrophages to internalize modified lipoproteins, dapagliflozin effectively reduces their transformation into foam cells. mdpi.comnih.gov

Activation of Key Signaling Pathways

Dapagliflozin's therapeutic effects are underpinned by its ability to modulate a multitude of key intracellular signaling pathways.

Signaling PathwayEffect of DapagliflozinCellular/Physiological Outcome
AMPK-mTOR Activates AMPK, leading to the inhibition of mTOR. frontiersin.orgmdpi.comInduces autophagy, ameliorates hepatic steatosis, and restores renal autophagy. bsb-muenchen.defrontiersin.orgnih.gov
Nrf2/HO-1 Upregulates the expression and activation of Nrf2 and its downstream target HO-1. tandfonline.complos.orgEnhances antioxidant defenses, reduces oxidative stress and inflammation, and protects against ferroptosis. tandfonline.complos.org
PI3K-Akt Modulates the PI3K/Akt pathway, with some studies showing inhibition and others activation depending on the cellular context. wjgnet.comnih.govresearchgate.netmdpi.comAttenuates macrophage M1 polarization and apoptosis, mitigates cellular stress and inflammation in cardiomyocytes, and promotes angiogenesis. wjgnet.comnih.govmdpi.com
MAPK Inhibits the phosphorylation of key components of the MAPK pathway, including ERK1/2 and p38. researchgate.netfrontiersin.orgfrontiersin.orgReduces ferroptosis in myocardial ischemia/reperfusion injury, alleviates renal fibrosis, and protects against obesity-related cardiomyopathy. nih.govfrontiersin.orgfrontiersin.org
AGE-RAGE Implicated as a pathway through which Dapagliflozin may exert its effects in diabetic complications. nih.govPotential therapeutic role in type 2 diabetes with cardiovascular complications. nih.gov
SIRT1 Activates SIRT1 signaling. nih.govmdpi.comimrpress.comAttenuates myocardial inflammation and apoptosis, protects against endothelial cell senescence, and contributes to protection against cadmium-induced toxicity. nih.govmdpi.comimrpress.com
STAT3 Activates STAT3 signaling. mdpi.comnih.govnih.govPromotes anti-inflammatory macrophage polarization (M2 phenotype) and reduces cardiac injury. mdpi.comnih.govnih.gov
NHE-1 Directly binds to and inhibits the Na+/H+ exchanger 1. nih.govContributes to the protective effect against saturated fatty acid-induced cardiomyocyte injury. nih.gov
ADAM10 Not explicitly detailed in the provided search results.Further research is needed to elucidate the role of Dapagliflozin in modulating ADAM10.

AMPK-mTOR Pathway: Dapagliflozin activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mechanistic target of rapamycin (mTOR). frontiersin.orgmdpi.comnih.gov This signaling cascade is crucial for inducing autophagy, a cellular recycling process. frontiersin.org By activating this pathway, dapagliflozin helps to alleviate hepatic steatosis and restore autophagy in the kidneys of obese rats. bsb-muenchen.denih.govnih.gov

Nrf2/HO-1 Pathway: The compound enhances the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a key regulator of cellular antioxidant responses. tandfonline.complos.org This activation helps to mitigate oxidative stress and inflammation. tandfonline.com For instance, in a model of liver fibrosis, dapagliflozin augmented the Nrf2/HO-1 pathway, contributing to its protective effects. tandfonline.com It has also been shown to inhibit ferroptosis in heart failure by regulating this pathway. plos.org

PI3K-Akt Pathway: The influence of dapagliflozin on the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway appears to be context-dependent. Some studies report that dapagliflozin inhibits the PI3K/Akt pathway, which contributes to the attenuation of M1 macrophage polarization and apoptosis. wjgnet.com Conversely, other research indicates that dapagliflozin activates the Akt pathway, which can mitigate cellular stress and inflammation in cardiomyocytes. nih.gov Furthermore, activation of the PI3K-Akt-eNOS pathway by dapagliflozin has been shown to promote angiogenesis. mdpi.com

MAPK Pathway: Dapagliflozin has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netfrontiersin.org This inhibition, particularly of the ERK1/2 and p38 branches, is associated with a reduction in ferroptosis during myocardial ischemia/reperfusion injury. frontiersin.org It also plays a role in alleviating renal fibrosis and protecting against obesity-related cardiomyopathy by negatively regulating the MAPK/AP-1 pathway. nih.govfrontiersin.org

AGE-RAGE Pathway: The Advanced Glycation End-products (AGE) and their receptor (RAGE) signaling pathway is implicated as a potential mechanism through which dapagliflozin exerts its therapeutic effects in patients with type 2 diabetes and cardiovascular disease. nih.gov

SIRT1 Pathway: Dapagliflozin activates the Sirtuin 1 (SIRT1) signaling pathway. nih.govimrpress.com This activation is linked to the attenuation of myocardial inflammation and apoptosis, as well as protection against endothelial cell senescence in diabetic models. nih.govimrpress.com The SIRT1/NF-κB signaling pathway is specifically implicated in these protective cardiac effects. imrpress.com

STAT3 Pathway: The compound activates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.comnih.gov This activation is critical for promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype, which helps in reducing cardiac injury and inflammation. mdpi.comnih.govnih.gov

NHE-1 Pathway: Dapagliflozin has been found to directly bind to the Na+/H+ exchanger 1 (NHE-1). nih.gov This interaction is part of the mechanism by which it protects against cardiomyocyte injury induced by saturated fatty acids. nih.gov

Modulation of Immune Cell Populations

Dapagliflozin significantly modulates the function and differentiation of key immune cell populations, particularly T lymphocytes and macrophages.

Preclinical Pharmacological and Mechanistic Investigations in Biological Systems

In Vitro Studies

SGLT1/SGLT2 Binding Assays and Enzyme Kinetics

Ertugliflozin (B560060) demonstrates a high degree of selectivity for SGLT2 over SGLT1. In vitro functional assays using Chinese hamster ovary (CHO) cells that express human SGLT1 and SGLT2 transporters have been instrumental in quantifying this selectivity. nih.gov These assays measure the inhibition of radiolabeled methyl α-d-glucopyranoside (AMG) uptake.

Studies have shown that ertugliflozin has a 50% inhibitory concentration (IC50) of 0.877 nM for human SGLT2. ncats.ionih.govmedchemexpress.com In contrast, its IC50 for human SGLT1 is 1960 nM. ncats.ionih.gov This represents a greater than 2000-fold selectivity for SGLT2, which is comparable to or higher than other SGLT2 inhibitors like empagliflozin (B1684318). nih.govnih.gov This high selectivity is a key characteristic, as SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys. rjppd.orgwikipedia.org

Interactive Data Table: Ertugliflozin SGLT Binding Affinity

TransporterIC50 (nM)Selectivity (over SGLT1)
Human SGLT20.877>2000-fold
Human SGLT11960-

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cellular Assays for Glucose Uptake and Transport

Cellular assays are crucial for understanding how ertugliflozin affects glucose transport at a cellular level. In human umbilical vein endothelial cells (HUVECs), ertugliflozin has been shown to inhibit the uptake of 14C-deoxyglucose (14C-DOG), a glucose analog, with an IC50 value of 85 µM. mdpi.com This inhibition of glucose uptake is a direct consequence of its action on glucose transporters. mdpi.com In contrast, some other SGLT2 inhibitors, like dapagliflozin (B1669812) and empagliflozin, showed a slight increase in 14C-DOG uptake at a concentration of 100 µM in the same study. mdpi.com

Further investigations have revealed that the reduction in glucose uptake by ertugliflozin in HUVECs is linked to the inhibition of GLUT1, a basal glucose transporter. mdpi.com This suggests that beyond its primary target of SGLT2, ertugliflozin may have off-target effects on other glucose transport mechanisms in certain cell types.

Studies on Specific Cellular Pathways and Molecular Targets

Ertugliflozin's influence extends beyond simple glucose transport inhibition, affecting various cellular signaling pathways. A significant finding is its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway. doi.orgnih.gov This activation has been observed in vascular smooth muscle cells (VSMCs) and is associated with a decrease in ATP levels. nih.gov

In a murine model of cardiac hypertrophy, ertugliflozin treatment led to an increase in cardiac AMPK signaling. doi.org This was accompanied by a reduction in cardiac insulin (B600854) signaling, as indicated by decreased AKT phosphorylation. doi.orgdgk.org The activation of AMPK and reduction of insulin signaling collectively contribute to the inhibition of the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is pivotal in cell growth and proliferation. doi.orgdgk.orgresearchgate.net This inhibition of mTOR signaling is thought to be a key mechanism behind the cardioprotective effects observed with ertugliflozin, leading to reduced cardiac fibrosis and apoptosis. doi.orgresearchgate.net

Furthermore, in a mouse model of endotoxemia-induced acute lung injury, it was hypothesized that ertugliflozin could modulate the AMPK/NF-κB pathway and the NLRP3 inflammasome, contributing to its anti-inflammatory effects. ijwph.ir

In Vitro Metabolism Studies (non-human contexts)

In vitro studies using liver microsomes and hepatocytes from rats and dogs have shown that the metabolic profile of ertugliflozin is qualitatively similar across these species and humans. europa.eu The primary metabolic pathway is glucuronidation, where glucuronic acid is attached to the ertugliflozin molecule, forming pharmacologically inactive metabolites. europa.eunih.gov This process is mainly catalyzed by UGT1A9 and UGT2B7 enzymes. nih.govresearchgate.net

Oxidative metabolism, mediated by cytochrome P450 (CYP) enzymes, plays a minor role. nih.gov In rats, desethylation was identified as a significant oxidative pathway. europa.eu The main metabolites identified are O-glucuronides (M5a, M5b, and M5c) and a glucuronide of a des-ethyl metabolite (M6a). europa.eu In vitro studies confirmed that ertugliflozin does not significantly inhibit various CYP enzymes or UGT enzymes at clinically relevant concentrations, suggesting a low potential for drug-drug interactions via these pathways. diabetesjournals.orgtga.gov.au

In Vivo Studies in Non-Human Animal Models

Rodent Models of SGLT2 Inhibition and Related Conditions

In vivo studies in various rodent models have consistently demonstrated the efficacy of ertugliflozin. In rodent models of type 2 diabetes, ertugliflozin effectively lowers blood glucose levels. mdpi.com It also leads to a reduction in body weight and visceral adiposity. mdpi.com

In a murine model of cardiac hypertrophy induced by transverse aortic constriction, ertugliflozin treatment for 10 weeks resulted in improved left ventricular function and a significant reduction in myocardial fibrosis. doi.orgdgk.orgresearchgate.net This was associated with a "fasting-like" metabolic state characterized by improved glucose tolerance and increased ketone body concentrations. doi.orgresearchgate.net

Furthermore, in a mouse model of diabetic cardiomyopathy induced by a high-fat, high-sucrose diet, ertugliflozin prevented left ventricular hypertrophy and improved both energetic and contractile dysfunction. nih.govnih.gov A key finding from this study was that ertugliflozin lowered the abnormally elevated intracellular sodium concentrations in the myocardium. nih.govnih.gov

Studies on SGLT2 knockout mice have provided further insights into the role of SGLT2 and the effects of its inhibition. While SGLT2 knockout mice show increased urinary glucose excretion, a significant portion of filtered glucose can still be reabsorbed, likely due to the upregulation of SGLT1. annualreviews.org This highlights the compensatory mechanisms within the kidney.

Interactive Data Table: Effects of Ertugliflozin in a Mouse Model of Cardiac Hypertrophy dgk.org

ParameterTAC Control GroupTAC Ertugliflozin Groupp-value
Mortality44%18%<0.05
Interstitial Cardiac Fibrosis5.76 ± 0.78%1.84 ± 0.58%<0.01

Mechanistic Studies in Animal Models of Organ-Specific Dysfunctions

The therapeutic potential of Dapagliflozin (374796-72-2) has been extensively investigated in various animal models, shedding light on its mechanisms of action in specific organ dysfunctions, including polycystic kidney disease, cardiac fibrosis, diabetic nephropathy, and atherosclerosis.

Polycystic Kidney Disease (PKD): Preclinical studies on the effect of Dapagliflozin in animal models of polycystic kidney disease have yielded conflicting results. In Cy/+ Han:SPRD rats, a model for autosomal dominant polycystic kidney disease (ADPKD), Dapagliflozin treatment for five weeks resulted in glycosuria, polyuria, increased creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) clearances, and decreased albuminuria. nih.gov However, it did not slow cyst growth. nih.govoup.com In another study with the same rat model, Dapagliflozin failed to reduce cyst growth or tubular epithelial cell proliferation, suggesting a more limited effect compared to the dual SGLT1/2 inhibitor phlorizin. oup.comresearchgate.netmdpi.com In contrast, in PCK rats, a model for autosomal recessive PKD, Dapagliflozin administration led to an increase in cyst volume and total kidney weight. nih.govoup.comresearchgate.net These discrepancies may be partly explained by the differences in the animal models used, as cysts in the Cy/+ Han:SPRD rat originate from proximal tubules, while in human ADPKD, they primarily arise from the distal nephron. oup.com

Cardiac Fibrosis: Dapagliflozin has demonstrated significant anti-fibrotic effects in various animal models of cardiac fibrosis. In a normoglycemic rabbit model of chronic heart failure induced by aortic constriction, Dapagliflozin improved myocardial structure and function and ameliorated myocardial fibrosis by inhibiting the transforming growth factor β1 (TGF-β1)/Smad signaling pathway. frontiersin.org Similarly, in a rat model of myocardial infarction, Dapagliflozin attenuated cardiac fibrosis and promoted the M2 macrophage phenotype, which is associated with tissue repair. nih.gov In a mitral regurgitation-induced heart failure rat model, Dapagliflozin attenuated cardiac fibrosis, along with reducing the expression of apoptosis and endoplasmic reticulum stress-associated proteins. ahajournals.org Furthermore, in a diabetic rabbit model, Dapagliflozin mitigated cardiac fibrosis and improved left ventricular diastolic function. researchgate.netresearchgate.net Studies in mouse models of myocardial infarction and arrhythmogenic cardiomyopathy also reported a reduction in interstitial fibrosis following Dapagliflozin treatment. nih.govresearchgate.netresearchgate.net

Diabetic Nephropathy: Dapagliflozin has shown consistent renoprotective effects in several animal models of diabetic nephropathy. frontiersin.org These models include streptozotocin (B1681764) (STZ)-induced type 1 diabetic rats, Zucker Diabetic Fatty (ZDF) rats (a model of type 2 diabetes), db/db mice with uninephrectomy, and rats with progressive diabetic nephropathy. frontiersin.orginnovareacademics.in The protective mechanisms are multifactorial and include reduction of intraglomerular pressure, lowering of albuminuria, and attenuation of tubulointerstitial fibrosis. mdpi.com In a mouse model of adenine-induced renal injury, which mimics chronic kidney disease, Dapagliflozin alleviated renal fibrosis by inhibiting the TGF-β1/MAPK mediated mitochondrial damage. frontiersin.org

Atherosclerosis: The impact of Dapagliflozin on atherosclerosis has been studied in various animal models, with outcomes often dependent on the specific model and metabolic conditions. In diabetic ApoE-/- and Ldlr-/- mice, Dapagliflozin treatment attenuated atherosclerosis, reduced macrophage infiltration, and enhanced plaque stability. thno.orgmdpi.comnih.gov It was shown to inhibit IL-1β expression via the NLRP3/caspase 1 signaling pathway in STZ-induced diabetic ApoE-/- mice. mdpi.com In a non-diabetic rabbit model of atherosclerosis, Dapagliflozin exhibited anti-atherosclerotic effects by modulating inflammatory responses. thno.org However, in insulin-resistant Apoe-/-Irs2+/- mice under hyperlipidemic conditions, Dapagliflozin did not alter atherosclerosis or inflammatory parameters, suggesting its effects may be limited in the absence of significant hyperglycemia. mdpi.com

Table 1: Effects of Dapagliflozin in Animal Models of Organ-Specific Dysfunctions

Organ Dysfunction Animal Model Key Findings Citations
Polycystic Kidney Disease Cy/+ Han:SPRD rat Improved renal function and albuminuria, but no effect on cyst growth. nih.govoup.comoup.comresearchgate.netmdpi.com
Polycystic Kidney Disease PCK rat Increased cyst volume and kidney weight. nih.govoup.comresearchgate.net
Cardiac Fibrosis Normoglycemic rabbit (CHF) Improved cardiac function, reduced fibrosis via TGF-β1/Smad pathway. frontiersin.org
Cardiac Fibrosis Rat (Myocardial Infarction) Attenuated cardiac fibrosis, promoted M2 macrophage phenotype. nih.gov
Cardiac Fibrosis Rat (Mitral Regurgitation) Attenuated cardiac fibrosis, reduced apoptosis and ER stress. ahajournals.org
Cardiac Fibrosis Diabetic rabbit Mitigated cardiac fibrosis, improved diastolic function. researchgate.netresearchgate.net
Diabetic Nephropathy Various rodent models Reduced albuminuria, attenuated tubulointerstitial fibrosis. frontiersin.orgmdpi.com
Diabetic Nephropathy Adenine-induced mouse model Alleviated renal fibrosis by inhibiting TGF-β1/MAPK pathway. frontiersin.org
Atherosclerosis Diabetic ApoE-/- and Ldlr-/- mice Attenuated atherosclerosis, enhanced plaque stability. thno.orgmdpi.comnih.gov
Atherosclerosis Non-diabetic rabbit Anti-atherosclerotic effects via modulation of inflammation. thno.org
Atherosclerosis Insulin-resistant Apoe-/-Irs2+/- mice No significant effect on atherosclerosis. mdpi.com

Investigation of this compound (Dapagliflozin) Effects on Metabolic Reprogramming in Animal Models

Dapagliflozin induces significant metabolic reprogramming in various organs, as demonstrated in preclinical animal models. In diabetic Akita mice, Dapagliflozin treatment led to systemic metabolic reprogramming, evidenced by improved glucose tolerance and decreased activity of the central nutrient sensor mTORC1 in muscle. nih.gov A key finding from in vivo metabolic labeling with 13C-glucose in both normoglycemic and diabetic mice was that while diabetes impairs glycolysis and glucose oxidation in the kidney, liver, and heart, Dapagliflozin treatment did not rescue glycolysis but did increase glucose oxidation in all these organs. nih.gov This shift towards glucose oxidation in the kidney was associated with a modulation of the redox state. nih.gov

In a mouse model of adenine-induced renal fibrosis, transcriptomic analysis revealed that Dapagliflozin reversed the downregulation of genes related to mitochondrial metabolism and fatty acid oxidation. frontiersin.org Specifically, it increased the expression of CPT1-α, PPAR-α, ACOX1, and ACOX2, key regulators of fatty acid oxidation. frontiersin.org Similarly, in diabetic db/db mice, Dapagliflozin treatment restored the expression of genes involved in fatty acid oxidation such as Pparα, Cpt1α, and Acadl in the kidney. researchgate.net It also reduced the transcript levels of enzymes involved in glucose metabolism and lowered tissue lactate (B86563) levels. researchgate.net

In Zucker Diabetic Fatty (ZDF) rats, Dapagliflozin was shown to induce autophagy and regulate fatty acid metabolism in the liver. researchgate.net It increased the phosphorylation of ACC1 and upregulated the fatty acid oxidation gene ACOX1, contributing to the amelioration of hepatic steatosis. researchgate.net Furthermore, a study analyzing single-cell RNA sequencing data from db/db mice treated with Dapagliflozin found that it restored impaired glycolysis and fatty acid oxidation in proximal tubule cells. biorxiv.org

Table 2: Metabolic Reprogramming Effects of Dapagliflozin in Animal Models

Animal Model Organ/Tissue Metabolic Effect Key Molecular Changes Citations
Diabetic Akita Mice Kidney, Liver, Heart Increased glucose oxidation Inhibition of mTORC1, stimulation of AMPK nih.gov
Adenine-induced Fibrosis Mice Kidney Improved mitochondrial metabolism and fatty acid oxidation Upregulation of CPT1-α, PPAR-α, ACOX1, ACOX2 frontiersin.org
Diabetic db/db Mice Kidney Restored fatty acid oxidation, reduced glycolysis Upregulation of Pparα, Cpt1α, Acadl; reduced lactate researchgate.net
Zucker Diabetic Fatty (ZDF) Rats Liver Induced autophagy, increased fatty acid oxidation Increased p-ACC1, upregulated ACOX1 researchgate.net
Diabetic db/db Mice Kidney (Proximal Tubules) Restored glycolysis and fatty acid oxidation - biorxiv.org

Preclinical Models for Exploring Off-Target and Pleiotropic Effects

The beneficial cardiovascular and renal effects of Dapagliflozin extend beyond its primary glucose-lowering action, and these pleiotropic effects have been explored in various preclinical models. researchgate.net These effects include reductions in fibrosis, inflammation, and oxidative stress. researchgate.net

In a neurogenic hypertensive mouse model, Dapagliflozin inhibited sympathetic nervous system activity, as indicated by reduced tyrosine hydroxylase staining and norepinephrine (B1679862) levels in the kidney. mdpi.com This suggests a potential mechanism for its blood pressure-lowering effect independent of its diuretic action.

The off-target effects of Dapagliflozin have also been linked to the inhibition of the sodium-hydrogen exchanger 1 (NHE1). In rat and rabbit ventricular myocytes, SGLT2 inhibitors, including by extension Dapagliflozin, have shown significant NHE1 inhibitory effects. nih.gov This inhibition can reduce intracellular sodium and subsequent calcium overload, a mechanism implicated in contractile failure. nih.gov

In a non-diabetic mouse model of protein-overload proteinuria, Dapagliflozin provided glomerular protection to a similar extent as an ACE inhibitor. nih.gov This study also found that SGLT2 was expressed in podocytes and was upregulated by protein overload, suggesting a direct effect of Dapagliflozin on these cells. nih.gov

Furthermore, comprehensive omics analysis in a murine model revealed that Dapagliflozin can inhibit the gut microbiome's formation of uremic toxins, suggesting an off-target effect that could contribute to its cardioprotective and renoprotective benefits, potentially independent of kidney function. ahajournals.org In vitro screening has shown that Dapagliflozin has high selectivity for SGLT2 over other transporters and receptors, minimizing the potential for adverse effects from off-target interactions. nih.govresearchgate.net

Table 3: Preclinical Models and Pleiotropic/Off-Target Effects of Dapagliflozin

Animal/In Vitro Model Observed Effect Proposed Mechanism Citations
Neurogenic Hypertensive Mouse Reduced sympathetic nervous system activity Inhibition of renal afferent signaling mdpi.com
Rat and Rabbit Ventricular Myocytes Inhibition of Sodium-Hydrogen Exchanger 1 (NHE1) Reduced intracellular sodium and calcium overload nih.gov
Mouse model of protein-overload proteinuria Glomerular protection, limited proteinuria Direct action on podocytes, maintenance of actin cytoskeleton nih.gov
Murine model (omics analysis) Inhibition of gut microbiome formation of uremic toxins Off-target effect on gut microbiome ahajournals.org
In vitro screening High selectivity for SGLT2 Specific binding to SGLT2 transporter nih.govresearchgate.net

Non-Human Animal Models for Cognition and Neuroprotection Research

The potential neuroprotective and cognitive-enhancing effects of Dapagliflozin have been investigated in several non-human animal models. In a rat model of high-fat diet-induced diabetes, Dapagliflozin improved hippocampal synaptic plasticity more effectively than a DPP4 inhibitor. frontiersin.org Another study using high-fat diet-induced obese rats found that Dapagliflozin's improvement in cognitive function was associated with restored peripheral insulin sensitivity, reduced brain oxidative stress, and improved brain mitochondrial function. jrespharm.com

In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular streptozotocin (icv-STZ), Dapagliflozin treatment significantly prevented learning and memory deficits. jrespharm.com It is suggested that Dapagliflozin may act as a dual inhibitor of SGLT2 and acetylcholinesterase (AChE). jrespharm.com In an aluminum-chloride-induced Alzheimer's disease model in rats, Dapagliflozin ameliorated cognitive impairment by modulating the AMPK/mTOR pathway, reducing oxidative stress, and improving glucose metabolism. nih.gov

A study on a rat model of chronic restraint stress, which induces cognitive impairment, showed that Dapagliflozin prevented cognitive dysfunction, an effect attributed to its insulin-sensitizing and antioxidant properties and its ability to enhance mitochondrial function. researchgate.net In diabetic mice, Dapagliflozin monotherapy reversed memory impairment and improved cognitive function. researchgate.net Furthermore, Dapagliflozin demonstrated neuroprotective effects in diabetic mice by ameliorating the deterioration of the nervous system in both the heart and kidneys. nih.gov In vitro studies using cellular models of Alzheimer's disease have also shown that Dapagliflozin exhibits neuroprotective actions against amyloid-beta-induced neurotoxicity and neuroinflammation. nih.gov

Table 4: Dapagliflozin in Non-Human Animal Models for Cognition and Neuroprotection

Animal Model Condition Key Findings Proposed Mechanisms Citations
Rat High-fat diet-induced diabetes/obesity Improved hippocampal synaptic plasticity and cognitive function. Restored insulin sensitivity, reduced brain oxidative stress, improved mitochondrial function. frontiersin.orgjrespharm.com
Rat Sporadic Alzheimer's Disease (icv-STZ) Prevented learning and memory deficits. Dual inhibition of SGLT2 and Acetylcholinesterase (AChE). jrespharm.com
Rat Aluminum-Chloride-Induced Alzheimer's Ameliorated cognitive impairment. Modulation of AMPK/mTOR, reduced oxidative stress, improved glucose metabolism. nih.gov
Rat Chronic Restraint Stress Prevented cognitive dysfunction. Insulin-sensitizing, antioxidant, enhanced mitochondrial function. researchgate.net
Mouse Diabetes Reversed memory impairment, improved cognitive function, ameliorated neural damage. Neuroprotective effects on heart and kidney nervous systems. researchgate.netnih.gov
In vitro Cellular models of Alzheimer's Disease Neuroprotection against amyloid-beta-induced neurotoxicity and neuroinflammation. Reduction of reactive oxygen species, downregulation of NLRP3-inflammasome. nih.gov

Structural Biology and Computational Modeling of 374796 72 2 Dapagliflozin Interactions

Cryo-Electron Microscopy (Cryo-EM) of SGLT2-374796-72-2 (Dapagliflozin) Complexes

Cryo-electron microscopy has been pivotal in revealing the high-resolution structure of the human sodium-glucose cotransporter 2 (SGLT2) in complex with Dapagliflozin (B1669812). Researchers have determined the structure of the human SGLT2-MAP17 heterodimer bound to Dapagliflozin, providing a detailed view of the inhibitor's binding mode. biorxiv.org

These studies show that Dapagliflozin, along with other synthetic SGLT2 inhibitors like canagliflozin (B192856) and sotagliflozin (B1681961), binds to the transporter when it is in an outward-facing conformation. biorxiv.orgebi.ac.ukrcsb.org This binding effectively locks the transporter in a state that prevents the reabsorption of glucose from the renal filtrate. The structure of the hSGLT2–MAP17 complex with Dapagliflozin was resolved to 2.8 Å, offering a clear picture of the molecular interactions at the binding site. rcsb.org The MAP17 subunit is suggested to act as a scaffold, while the hash domain rotates around the sodium-binding site, a process influenced by Na+ binding and release which drives the transition between outward and inward-facing states. ebi.ac.uk

The cryo-EM data, deposited in resources like the Protein Data Bank (PDB) under accession codes such as 8HEZ, serves as a critical foundation for further computational studies and the rational design of next-generation SGLT inhibitors. rcsb.orgpdbj.org

Table 1: Cryo-EM Data for SGLT2-Dapagliflozin Complex

ParameterDetailsSource(s)
Protein Complex Human SGLT2-MAP17 biorxiv.orgebi.ac.uk
Ligand Dapagliflozin biorxiv.orgrcsb.org
Method Single-particle cryo-electron microscopy biorxiv.orgrcsb.org
Resolution 2.8 Å rcsb.org
PDB Accession 8HEZ rcsb.org
Conformation Outward-facing biorxiv.orgebi.ac.uk
Deposition Date 2022-11-09 rcsb.org
Release Date 2023-11-15 rcsb.org

X-ray Crystallography Studies of SGLT2 and Ligand Binding Pockets

While cryo-EM has provided the definitive structures of the SGLT2-Dapagliflozin complex, X-ray crystallography has been instrumental in understanding the broader family of solute carriers and validating computational models. drugdiscoverytrends.comresearchgate.net The crystal structure of the Vibrio parahaemolyticus SGLT (vSGLT) offered the first clear resolution of the sugar-binding site residues in this transporter family. researchgate.net

Insights from these crystallographic studies, combined with cryo-EM data, have delineated the key amino acid residues that form the ligand-binding pocket in human SGLT2. rsc.org For instance, cryo-EM structures of SGLT2 in complex with the inhibitor empagliflozin (B1684318) reveal that hydroxyl groups on the glucose ring of the inhibitor form critical polar interactions with SGLT2 residues. nih.gov The binding site is generally characterized by a sugar-binding pocket, which the glucose moiety of Dapagliflozin occupies, and an external vestibule where the aglycone tail extends. researchgate.netjst.go.jp Conserved residues such as His80, Glu99, and Phe98 are crucial for creating hydrogen bonds and hydrophobic interactions that ensure selective and high-affinity binding of inhibitors. rsc.org

Molecular Docking Simulations of 374796-72-2 (Dapagliflozin) with Target Proteins

Molecular docking simulations are a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method has been widely applied to study the interaction of Dapagliflozin not only with its primary target, SGLT2, but also with other potential protein targets identified through network pharmacology. mdpi.comnih.gov

These simulations provide quantitative estimates of binding affinity, typically expressed as a binding energy score in kcal/mol, where a lower value indicates a more stable interaction. Docking studies have confirmed that Dapagliflozin fits snugly into the SGLT2 binding pocket. researchgate.net Beyond SGLT2, docking has been used to explore Dapagliflozin's potential to interact with other proteins implicated in its broader therapeutic effects. For example, in studies related to chronic kidney disease (CKD), molecular docking confirmed strong binding affinities between Dapagliflozin and key proteins such as Epidermal Growth Factor Receptor (EGFR), Glycogen (B147801) Synthase Kinase-3 beta (GSK3β), and Interleukin-6 (IL-6). mdpi.comscilit.com Similarly, studies investigating its role in polycystic ovary syndrome (PCOS) revealed strong binding to targets like AKT1 and TP53. tandfonline.com

Table 2: Molecular Docking Binding Affinities of Dapagliflozin with Various Protein Targets

Target ProteinCondition StudiedBinding Affinity (kcal/mol)Source(s)
EGFR Chronic Kidney Disease-8.42 mdpi.comscilit.com
GSK3β Chronic Kidney Disease-7.70 mdpi.comscilit.com
IL-6 Chronic Kidney Disease-6.83 mdpi.comscilit.com
AKT1 Polycystic Ovary SyndromeStrong Affinity (value not specified) tandfonline.com
TP53 Polycystic Ovary SyndromeStrong Affinity (value not specified) tandfonline.com
Various CVD Targets Cardiovascular DiseaseAverage of -6.8 nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static pictures obtained from cryo-EM and molecular docking. irb.hr By simulating the movements of atoms over time, MD studies can assess the stability of the Dapagliflozin-SGLT2 complex and characterize the nature of the interactions. jst.go.jp

Key metrics calculated from MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the binding pocket. jst.go.jp MD simulations have shown that the SGLT2 complex with inhibitors like Dapagliflozin is stable. researchgate.netjst.go.jp These simulations also allow for the detailed analysis of intermolecular forces, such as hydrogen bonds and van der Waals forces, which are crucial for the affinity and specificity of SGLT2 inhibitors. rsc.org For example, one study investigated the hydrogen bonding patterns between Dapagliflozin and water molecules in the presence of metformin, revealing that Dapagliflozin primarily forms hydrogen bonds with surrounding water molecules. irb.hr

Systems Pharmacology and Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net For Dapagliflozin, mechanistic PBPK models have been developed to provide a deeper understanding of its pharmacokinetic profile and to predict its effects in various scenarios. page-meeting.orgnih.govresearchgate.net

These models are built using in vitro data on metabolism and physicochemical properties, and are then verified with clinical pharmacokinetic data. researchgate.netnih.gov The PBPK model for Dapagliflozin typically incorporates its metabolism by UGT1A9 and CYP3A4 enzymes and its transport by proteins like P-gp. page-meeting.org Such models have been successfully used to predict drug exposure in special populations, such as pediatric patients, where clinical data is limited, and to simulate drug-drug interactions. nih.gov

By coupling the PBPK model with a pharmacodynamic (PD) model of glucose homeostasis, researchers can mechanistically simulate the drug's effect on urinary glucose excretion. page-meeting.org One study using a PBPK model predicted that a standard dose of Dapagliflozin results in a 99.9% inhibition rate of SGLT2 in the renal proximal tubule, while having minimal inhibitory effect (1.6%-4.7%) on SGLT1 in the intestine. bvsalud.org This demonstrates the model's utility in exploring pharmacological mechanisms and tissue-specific effects. bvsalud.org

Network Pharmacology Approaches to Identify Multi-Target Modulations

Network pharmacology is an approach that combines systems biology and computational analysis to investigate the complex interactions between drugs, biological targets, and disease pathways. mdpi.com This methodology has been used extensively to elucidate the multi-target and multi-pathway mechanisms underlying the therapeutic effects of Dapagliflozin beyond simple SGLT2 inhibition. mdpi.com

In these studies, potential targets of Dapagliflozin are first identified using databases like SwissTargetPrediction. mdpi.comtandfonline.com These targets are then cross-referenced with genes associated with specific diseases, such as chronic kidney disease (CKD), atherosclerosis, or diabetic nephropathy. mdpi.commdpi.comfrontiersin.org The resulting network of drug-target-disease interactions is analyzed to identify key proteins (hub targets) and signaling pathways.

For example, a network pharmacology study on Dapagliflozin's role in CKD identified 208 common targets, with EGFR, GSK3β, and IL-6 emerging as key hubs. mdpi.comscilit.com The analysis highlighted significant enrichment in pathways like PI3K-Akt, MAPK, and AGE-RAGE, which are involved in inflammation, oxidative stress, and metabolic regulation. mdpi.comscilit.com Another study focusing on diabetic nephropathy combined network pharmacology with RNA sequencing to identify 11 pivotal target genes (including SMAD9, PPARG, and CD36) and key regulatory pathways like TGF-β and PPAR signaling. frontiersin.orgresearchgate.netcolab.ws These findings suggest that the clinical benefits of Dapagliflozin stem from its ability to modulate a complex network of biological processes. tandfonline.com

Analytical Methodologies for Research Characterization of 374796 72 2 Dapagliflozin

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic techniques are fundamental in the analytical chemistry of Dapagliflozin (B1669812), providing powerful tools for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Dapagliflozin. jodac.org These methods offer high sensitivity, precision, and the ability to separate Dapagliflozin from its impurities and other co-formulated drugs. jodac.org

Numerous reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of Dapagliflozin. nih.govpnrjournal.com These methods typically utilize a C8 or C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or orthophosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govafricanjournalofbiomedicalresearch.comijpsjournal.com Detection is commonly performed using a UV detector at wavelengths ranging from 220 nm to 248 nm. nih.govajol.infoinnovareacademics.inumlub.pl

For instance, one RP-HPLC method uses a Kromasil 100-5-C8 column with a mobile phase of acetonitrile and water (52:48 v/v) at a flow rate of 1.0 mL/min and UV detection at 224 nm, achieving a retention time of 1.67 minutes. nih.gov Another method employs a Hypersil BDS C18 column with a mobile phase of phosphate buffer, acetonitrile, and methanol (B129727) (15:15:70 v/v/v) at a flow rate of 1.0 mL/min, with UV detection at 284 nm, resulting in a retention time of 3.961 minutes for Dapagliflozin. ijpsjournal.com

UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution. A UPLC method has been developed for the simultaneous determination of Dapagliflozin and its synthesis impurities using a Zorbax phenyl column and a mobile phase of acetonitrile and water (70:30, v/v) with detection at 230 nm. ufrgs.br Another RP-UPLC method for the simultaneous estimation of Dapagliflozin and Metformin uses an Acquity UPLC HSS T3 C18 column with a mobile phase of orthophosphoric acid (pH 3.0) and acetonitrile (55:45 v/v). rjptonline.org

Table 1: Examples of HPLC and UPLC Methods for Dapagliflozin Analysis

Technique Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm) Retention Time (min) Reference
RP-HPLC Kromasil 100-5-C8 (100 mm × 4.6 mm) Acetonitrile:Water (52:48) 1.0 224 1.67 nih.gov
RP-HPLC Qualisil5 BDS C18 (250×4.6mm, 5µm) 0.1% O-Phosphoric acid (pH 4 with TEA):Acetonitrile (45:55) 1.0 239 3.875 africanjournalofbiomedicalresearch.com
RP-HPLC Hypersil BDS C18 (245 cm × 4.6 mm, 5 µm) Phosphate buffer:Acetonitrile:Methanol (15:15:70) 1.0 284 3.961 ijpsjournal.com
UPLC Zorbax phenyl (50 x 3.0 mm, 1.8 μm) Acetonitrile:Water (70:30) Not Specified 230 Not Specified ufrgs.br
RP-UPLC Acquity UPLC HSS T3 C18 (50 × 2.1mm, 1.8µm) Orthophosphoric acid (pH 3.0):Acetonitrile (55:45) 0.2 222 1.889 rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of Dapagliflozin and its metabolites in biological matrices like human plasma. researchgate.netoup.com This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Several LC-MS/MS methods have been validated for the quantification of Dapagliflozin and its major metabolite, Dapagliflozin 3-O-glucuronide (D3OG), in human plasma. researchgate.netoup.com These methods often involve solid-phase extraction for sample preparation and use electrospray ionization (ESI) in either positive or negative ion mode for detection. researchgate.netnih.gov For instance, one method utilized an Agilent G6495B triple quadrupole mass spectrometer with an Agilent 1290 Infinity II HPLC system and a Poroshell 120 EC-C18 column. researchgate.net The mobile phase consisted of ammonium (B1175870) formate (B1220265) (10 mM) and methanol, and the analysis was performed in negative ion mode. researchgate.net Another validated LC-MS/MS method for Dapagliflozin in rat plasma used simple mixtures of water and acetonitrile as the mobile phase to avoid adduct formation. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of Dapagliflozin, offering the advantage of analyzing multiple samples simultaneously. jodac.org HPTLC methods have been developed for the simultaneous estimation of Dapagliflozin with other drugs. jchr.orgekb.egomicsonline.org

In a typical HPTLC method, separation is achieved on pre-coated silica (B1680970) gel 60 F254 plates. For the simultaneous quantification of Dapagliflozin and Vildagliptin, a solvent system of Toluene: Ethyl Acetate: Methanol: Ammonia (6.0: 2.0: 2.0: 0.1, v/v/v/v) was used, with densitometric scanning at 217 nm. jchr.org The retardation factor (Rf) value for Dapagliflozin was found to be 0.54. jchr.org Another HPTLC method for Dapagliflozin and Linagliptin used a mobile phase of chloroform, methanol, ethyl acetate, and 1% formic acid (3:4:3:0.5, v/v) with detection at 224 nm, yielding an Rf value of 0.66 for Dapagliflozin. ekb.eg

Table 2: HPTLC Methods for Dapagliflozin Analysis

Co-analyte Stationary Phase Mobile Phase Detection Wavelength (nm) Rf Value of Dapagliflozin Reference
Vildagliptin Silica gel F254 Toluene: Ethyl Acetate: Methanol: Ammonia (6.0: 2.0: 2.0: 0.1) 217 0.54 jchr.org
Linagliptin Silica gel 60 F254 Chloroform: Methanol: Ethyl Acetate: 1% Formic Acid (3:4:3:0.5) 224 0.66 ekb.eg
Metoprolol Silica gel 60-F254 Toluene: Chloroform: Methanol: Glacial Acetic Acid (4.5:2:3:0.5) 235 Not Specified omicsonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification

Spectrophotometric Methods for Research Use

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of Dapagliflozin in bulk and pharmaceutical formulations. researchgate.netphmethods.netrajpub.com These methods are based on the measurement of the absorbance of Dapagliflozin at its wavelength of maximum absorption (λmax).

The λmax for Dapagliflozin has been reported at various wavelengths depending on the solvent used, including 223.5 nm in 0.1N nitric acid, 224 nm, and 232 nm. phmethods.netijfans.orgscispace.com For instance, a study using 0.1N nitric acid as a solvent found the λmax to be 232 nm. ijfans.org Another method using methanol as a solvent reported a λmax of 224 nm. ymerdigital.com The linearity of these methods is established by preparing a series of standard solutions and measuring their absorbance. Beer's law is typically obeyed over a specific concentration range. researchgate.neteijppr.com

Derivative spectrophotometry, including first and second-order derivative methods, can also be employed to enhance the specificity of the analysis, especially in the presence of interfering substances. phmethods.netnih.gov

Method Validation Parameters for Research Assay Development

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for their intended purpose. nih.govafricanjournalofbiomedicalresearch.comijpsjournal.com Validation is performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or other drugs in a formulation. ijpsjournal.cominnovareacademics.in

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. africanjournalofbiomedicalresearch.comijpsjournal.com This is typically evaluated by a linear regression analysis of the calibration curve, with the correlation coefficient (r²) being a key indicator. africanjournalofbiomedicalresearch.comeijppr.com For Dapagliflozin, linearity has been established in various concentration ranges, such as 10-50 µg/mL and 25-150 µg/ml, with r² values consistently close to 0.999. africanjournalofbiomedicalresearch.cominnovareacademics.in

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. africanjournalofbiomedicalresearch.cominnovareacademics.in Precision is assessed at two levels: intraday (repeatability) and interday (intermediate precision). africanjournalofbiomedicalresearch.comijpsjournal.com For validated methods, the %RSD is typically required to be less than 2%. africanjournalofbiomedicalresearch.cominnovareacademics.in

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure drug is added to a sample and the percentage recovery is calculated. africanjournalofbiomedicalresearch.cominnovareacademics.in For Dapagliflozin, recovery values are generally in the range of 98-102%. innovareacademics.in

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.cominnovareacademics.inresearchgate.net For example, one HPLC method reported an LOD of 0.60 µg/ml and an LOQ of 1.81 µg/ml for Dapagliflozin. innovareacademics.in

Table 3: Validation Parameters for a Representative RP-HPLC Method for Dapagliflozin

Parameter Result Acceptance Criteria Reference
Linearity Range (µg/ml) 25–150 r² ≥ 0.999 innovareacademics.in
Correlation Coefficient (r²) 0.999 - innovareacademics.in
Accuracy (% Recovery) 99.11–100.65 98–102% innovareacademics.in
Precision (%RSD) <2 <2% innovareacademics.in
LOD (µg/ml) 0.60 - innovareacademics.in
LOQ (µg/ml) 1.81 - innovareacademics.in

Stability-Indicating Assays for Investigating Degradation Pathways in Research Samples

Stability-indicating analytical methods are essential for assessing the chemical stability of Dapagliflozin and identifying its potential degradation products. nih.govnih.gov These methods are designed to separate the intact drug from any degradation products that may form under various stress conditions. japer.in

Forced degradation studies are conducted by subjecting Dapagliflozin to stress conditions as per ICH guidelines, which include acidic, alkaline, oxidative, thermal, and photolytic stress. nih.govjaper.inijrar.com For example, Dapagliflozin has been found to be stable under photolytic, thermal, neutral, and alkaline conditions, but degradation has been observed under acidic and oxidative conditions. nih.govresearchgate.net One study found significant degradation under humidity/thermal stress, leading to the formation of two degradation products. nih.gov

The developed stability-indicating methods, typically RP-HPLC, must be able to resolve the main drug peak from the peaks of the degradation products, thus demonstrating specificity. umlub.plijrar.com The identification of these degradation products can be further investigated using techniques like LC-MS/MS. nih.govresearchgate.net The information gathered from these studies is crucial for understanding the degradation pathways of Dapagliflozin and for the development of stable formulations. alentris.org

Table 4: Summary of Forced Degradation Studies of Dapagliflozin

Stress Condition Observation Reference
Acid Hydrolysis Significant degradation observed researchgate.net
Alkaline Hydrolysis Stable nih.govresearchgate.net
Oxidative Degradation Degradation observed innovareacademics.in
Thermal Degradation Stable nih.govresearchgate.net
Photolytic Degradation Stable nih.govresearchgate.net
Humidity/Thermal Stress Significant degradation with formation of two degradation products nih.gov

Emerging Research Frontiers and Future Directions for Sglt2 Inhibitor Research

Exploration of SGLT2 Inhibition Beyond Glucose Homeostasis

The benefits of SGLT2 inhibitors extend far beyond simply lowering blood sugar. Research has uncovered a multitude of pleiotropic effects that contribute to their protective actions in various organ systems. These effects include reductions in blood pressure, body weight, and serum uric acid levels. jbiochemtech.com In the context of neuroprotection, the mechanisms are thought to involve improvements in mitochondrial function, a reduction in oxidative stress and neuroinflammation, and preservation of the blood-brain barrier's integrity. nih.gov Animal studies have shown that SGLT2 inhibitors like empagliflozin (B1684318) and dapagliflozin (B1669812) can improve memory and learning, suggesting a direct impact on cognitive function. mdpi.com These findings position SGLT2 inhibitors as a promising class of drugs for mitigating processes involved in neurodegeneration.

Design and Synthesis of Next-Generation SGLT2 Inhibitors with Novel Scaffolds or Dual Modalities

The success of first-generation SGLT2 inhibitors has spurred the development of next-generation compounds. Research is focused on creating novel molecular scaffolds that may offer enhanced efficacy, better safety profiles, or unique tissue-specific actions. A significant area of interest is the development of dual-modality drugs. For instance, sotagliflozin (B1681961) is an inhibitor of both SGLT2 and the related SGLT1 transporter, which is found in the gastrointestinal tract. medscape.com While its development was halted for commercial reasons, the concept of dual inhibition remains a viable strategy. Future research may explore combining SGLT2 inhibition with other therapeutic actions, such as targeting specific inflammatory pathways or enzymes involved in neurodegenerative processes, to create more potent, multi-faceted treatments.

Investigation of Unconventional or Novel Molecular Targets

The neuroprotective effects of SGLT2 inhibitors appear to be mediated by a range of molecular targets beyond the SGLT2 protein itself. Studies suggest these drugs can influence fundamental cellular pathways implicated in Alzheimer's disease. For example, SGLT2 inhibitors have been shown to reduce the accumulation of amyloid-beta (Aβ) plaques and decrease the hyperphosphorylation of tau proteins, which are the primary pathological hallmarks of Alzheimer's. nih.gov This may occur through the modulation of enzymes like glycogen (B147801) synthase kinase-3 beta (GSK-3β) and cyclin-dependent kinase 5 (CdK5). nih.gov Furthermore, SGLT2 inhibitors have been found to inhibit the NLRP3 inflammasome, a key component of the neuroinflammatory response in the brain, and may even possess acetylcholinesterase (AChE) inhibitory activity, similar to existing Alzheimer's medications. mdpi.com

Table 1: Investigational Molecular Targets of SGLT2 Inhibitors in Neuroprotection
Target/PathwayObserved Effect of SGLT2 InhibitionRelevance to NeurodegenerationReference
Amyloid-Beta (Aβ) & Tau PathologyReduced Aβ deposition and tau hyperphosphorylation in preclinical models.Core pathological hallmarks of Alzheimer's disease. nih.gov
NLRP3 InflammasomeDownregulation and attenuation of inflammasome activity.Links systemic and neuroinflammation; impairs Aβ clearance. mdpi.comnih.gov
GSK-3β and CdK5Modulation of protein expression.Enzymes involved in the hyperphosphorylation of tau protein. nih.gov
Acetylcholinesterase (AChE)Decreased AChE activity in preclinical models.AChE inhibitors are a current standard of care for Alzheimer's symptoms. mdpi.com

Advanced Preclinical Models for Mechanistic Elucidation

To better understand how SGLT2 inhibitors confer neuroprotection, researchers are utilizing advanced preclinical models. These include sophisticated mouse models that combine features of both type 2 diabetes and Alzheimer's disease (e.g., APP/PS1xdb/db mice). frontiersin.org Such models allow for the investigation of how metabolic dysfunction, a key risk factor for Alzheimer's, interacts with neurodegenerative processes and how SGLT2 inhibitors can modify this interplay. Cellular models using human microglia and neurons are also crucial for dissecting the direct effects of these drugs on neuroinflammation, oxidative stress, and neuronal death induced by amyloid-beta peptides. nih.gov These models are instrumental in identifying the specific molecular pathways being modulated.

Application of Artificial Intelligence and Machine Learning in SGLT2 Inhibitor Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning are becoming powerful tools in drug discovery and development. In the context of SGLT2 inhibitors, computational approaches are being used to explore how existing SGLT2 inhibitor scaffolds might be modified to enhance their activity against targets relevant to Alzheimer's disease. jbiochemtech.com Molecular docking studies, for example, can predict how these compounds might interact with enzymes like acetylcholinesterase or beta-secretase. jbiochemtech.com AI can also analyze large datasets from clinical and preclinical studies to identify novel biomarkers of drug response or to predict which patient populations might benefit most from the neuroprotective effects of SGLT2 inhibitors.

Exploring the Role of SGLT2 in Other Biological Systems (e.g., non-renal, non-cardiac)

While SGLT2 is most highly expressed in the kidneys, evidence suggests its presence and functional role in other tissues, including the brain. researchgate.net Research is ongoing to clarify the roles of SGLT2 in the central nervous system, particularly in regions important for glucose balance and cognitive function. researchgate.net Understanding the direct effects of SGLT2 inhibition within the brain, as opposed to indirect systemic effects, is a key area of future investigation. Furthermore, the anti-inflammatory and antioxidant properties of SGLT2 inhibitors suggest they may have therapeutic potential in other conditions characterized by inflammation and oxidative stress, with some preliminary studies even exploring their effects on certain types of cancer. archivesofmedicalscience.com This broadens the potential therapeutic landscape for this versatile class of drugs.

Table 2: Summary of Research Findings on SGLT2 Inhibitors and Neurodegeneration
SGLT2 InhibitorKey FindingStudy TypeReference
EmpagliflozinImproved cerebral microvascular and cognitive impairment in a mouse model of diabetes and Alzheimer's.Preclinical (Animal Model) mdpi.com
DapagliflozinReduced Aβ deposition and tau hyperphosphorylation in the brains of diabetic mice.Preclinical (Animal Model) nih.gov
Canagliflozin (B192856)Decreased acetylcholinesterase (AChE) activity and improved cognitive function in a rat model of cognitive impairment.Preclinical (Animal Model) mdpi.com
Empagliflozin & DapagliflozinExhibited neuroprotective actions against human Aβ-induced neurotoxicity in cellular models.Preclinical (Cellular Model) nih.gov
SGLT2 Inhibitors (Class)Associated with a reduced risk of new-onset dementia compared to DPP-4 inhibitors.Human (Cohort Study) mdpi.combmj.com

Q & A

Q. What ethical and safety protocols are essential when handling this compound in collaborative or high-throughput research environments?

  • Methodological Answer: Adopt GHS-compliant hazard labeling, conduct risk assessments for novel derivatives, and implement institutional review for biological studies. Document safety data sheets (SDS) and ensure cross-lab training on emergency procedures .

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